Spiro[4.5]decan-7-one
Description
Contextual Significance of Spirocyclic Scaffolds in Organic Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are of increasing interest in medicinal chemistry and materials science. rsc.orgbldpharm.com Their inherent three-dimensionality offers a rigid framework that can predictably orient functional groups in space. acs.org This structural rigidity is advantageous for designing molecules with specific biological activities, as it can enhance binding affinity and selectivity to protein targets. rsc.orgacs.org The introduction of spirocycles into molecular structures can also favorably modulate physicochemical properties such as solubility and metabolic stability. bldpharm.com
Spirocyclic systems are prevalent in a wide array of bioactive natural products, underscoring their importance in drug discovery. acs.org The unique spatial arrangement of atoms in spirocycles allows for the exploration of new chemical space, moving beyond the often flat, two-dimensional structures of traditional aromatic compounds. acs.orgresearchgate.net This exploration is crucial for the development of novel therapeutic agents and functional materials.
Historical Trajectories and Milestones in Spiro[4.5]decane Chemistry
The history of spiro[4.5]decane chemistry is intertwined with the synthesis of natural products. One of the earliest recognized natural products containing a spiro[4.5]decane core was β-vetivone, which was initially misidentified structurally until its total synthesis in 1968. rsc.org The acorane sesquiterpenes, a class of natural products featuring the spiro[4.5]decane skeleton, have been a significant focus of synthetic efforts since the 1970s. acs.org Early synthetic approaches to the spiro[4.5]decane system were developed in the early 1970s, with photochemical methods being employed for the synthesis of spiro[4.5]decane-1,6-dione. acs.org
A significant milestone in the synthesis of substituted spiro[4.5]decan-7-ones was the work aimed at producing the acorenones, a group of related sesquiterpenes. acs.org The development of methodologies for the stereospecific construction of the spiro quaternary carbon has been a central challenge and a key area of research. semanticscholar.org Over the years, various synthetic strategies have been reported, including rearrangements, spiroannelation via organocuprates, and photocatalytic radical cyclizations, each contributing to the growing toolbox for constructing this important structural motif. semanticscholar.orgorgsyn.orgacs.org
Chemical Properties of Spiro[4.5]decan-7-one and its Derivatives
The parent compound, this compound, possesses the molecular formula C10H16O and a molecular weight of 152.23 g/mol . nih.gov Its structure consists of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single carbon atom, with a ketone functional group on the cyclohexane ring.
Derivatives of this compound exhibit a range of chemical properties depending on their substitution patterns. For instance, 1,8-dimethyl-4-(1-methylethyl)-spiro[4.5]decan-7-one is a more complex derivative with a higher molecular weight. chemeo.com The introduction of heteroatoms into the spiro[4.5]decane framework, such as in 1-oxa-4-thiathis compound, can significantly influence the molecule's reactivity. nih.gov The reaction of this particular derivative with organolithium reagents has been a subject of study, revealing details about its diastereoselectivity. nih.gov
Another interesting class of derivatives are the epoxy-spiro[4.5]decanones, such as 1,8-dimethyl-8,9-epoxy-4-isopropyl-spiro[4.5]decan-7-one, which has been identified in natural sources like Zingiber officinale (ginger). nih.gov The presence of the epoxide ring introduces a site of high reactivity, making it a valuable intermediate for further chemical transformations.
The table below summarizes the chemical properties of this compound and some of its derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 62788-60-7 | C10H16O | 152.23 |
| 1,8-dimethyl-4-(1-methylethyl)-spiro[4.5]decan-7-one | 39510-26-4 | C15H26O | 222.37 |
| 1,8-dimethyl-8,9-epoxy-4-isopropyl-spiro[4.5]decan-7-one | - | C15H24O2 | 236.35 |
| 1-oxa-4-thiathis compound | - | C8H12O2S | 172.24 |
| 1,4-Dioxa-spiro[4.5]decan-7-one | 4969-01-1 | C8H12O3 | 156.18 |
| 1-{spiro[4.5]dec-7-en-7-yl}pent-4-en-1-one | 224031-70-3 | C15H22O | 218.34 |
Synthesis of this compound and its Analogs
A notable method for the synthesis of a derivative, 9,9-dimethylthis compound, involves a spiroannelation reaction using an organobis(cuprate) reagent. orgsyn.org In this procedure, 1,4-dilithiobutane (B8677394) is reacted with a copper salt to form the organobis(cuprate), which then acts as a bis-nucleophile. This reagent subsequently reacts with a bis-electrophile, 3-chloro-5,5-dimethylcyclohex-2-en-1-one, to construct the spirocyclic framework. orgsyn.org
The synthesis of substituted spiro[4.5]decan-7-ones has also been approached through rearrangement methodologies, providing a pathway to sesquiterpenes like acorone (B159258). semanticscholar.org Photocatalytic radical ortho-dearomative cyclization represents a modern and efficient strategy to access spiro[4.5]deca-1,7,9-trien-6-ones. acs.org This method utilizes visible light to induce a radical cyclization between an alkyne and a substituted bromo-malonate derivative. acs.org
Furthermore, the synthesis of heterocyclic analogs of this compound has been explored. For example, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides have been synthesized through the reaction of a keto sulfone with N-alkylaminoethanols. researchgate.net
Applications of this compound in Chemical Research
The spiro[4.5]decane framework, including the -7-one derivatives, is a key structural motif in a variety of natural products, particularly the acorane and spirovetivane families of sesquiterpenes. rsc.org Consequently, this compound and its analogs are crucial intermediates in the total synthesis of these complex natural products. acs.orgsemanticscholar.org For instance, the preparation of substituted spiro[4.5]decan-7-ones has been a key step in synthetic approaches towards the acorenones. acs.org
Beyond natural product synthesis, derivatives of this compound have found applications in the fragrance industry. For example, 1-{spiro[4.5]dec-7-en-7-yl}pent-4-en-1-one is a fragrance ingredient with a powerful green, fruity, and pineapple-like odor. chemicalbook.com Its synthesis starts from a spiro[4.5]decanone precursor. chemicalbook.com
Moreover, the rigid three-dimensional structure of the spiro[4.5]decane scaffold makes it an attractive template for the development of inhibitors for enzymes such as prolyl hydroxylases (PHDs). rsc.org Research in this area has shown that spiro[4.5]decanone-containing compounds can act as potent and selective inhibitors of these enzymes, which are therapeutic targets for anemia and other diseases. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
62788-60-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
spiro[4.5]decan-9-one |
InChI |
InChI=1S/C10H16O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h1-8H2 |
InChI Key |
SAMPGRWOTZZICV-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CCCC(=O)C2 |
Canonical SMILES |
C1CCC2(C1)CCCC(=O)C2 |
Origin of Product |
United States |
Structural Analysis and Stereochemical Attributes of Spiro 4.5 Decan 7 One
Fundamental Spiro Architecture and IUPAC Nomenclature of Spiro[4.5]decan-7-one
This compound is a bicyclic organic compound characterized by a spiro fusion, where two rings are connected by a single common atom, known as the spiro atom. qmul.ac.uk In this specific molecule, the spiro atom is a quaternary carbon that joins a five-membered cyclopentane (B165970) ring and a six-membered cyclohexanone (B45756) ring.
The nomenclature of spiro compounds follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The naming convention begins with the prefix "spiro," followed by square brackets containing the number of carbon atoms in each ring, starting with the smaller ring and separated by a period. qmul.ac.uk For this compound, the cyclopentane ring has four carbon atoms (excluding the spiro atom), and the cyclohexane (B81311) ring has five. Therefore, the base name is spiro[4.5]decane. The "-7-one" suffix indicates the presence of a ketone functional group at the 7th position of the bicyclic system. The numbering of the carbon atoms starts from the atom in the smaller ring adjacent to the spiro atom and proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring. qmul.ac.uk
Table 1: IUPAC Nomenclature Details
| Feature | Description |
|---|---|
| Base Name | spiro[4.5]decane |
| Parent Rings | Cyclopentane and Cyclohexane |
| Functional Group | Ketone (-one) |
| Position of Ketone | Carbon 7 |
| Full IUPAC Name | This compound |
| CAS Registry Number | 62788-60-7 nih.gov |
| Molecular Formula | C₁₀H₁₆O nih.govuni.lu |
Advanced Stereochemical Considerations in this compound Systems
The spirocyclic nature of this compound introduces unique stereochemical features. The spiro atom itself is a center of chirality if the substitution pattern on both rings lacks a plane of symmetry. In the unsubstituted this compound, the molecule is achiral due to the presence of a plane of symmetry passing through the spiro atom and bisecting the ketone group.
However, the introduction of substituents on either the cyclopentane or cyclohexanone ring can lead to the formation of stereoisomers. For instance, substitution at positions adjacent to the spiro atom can create chiral centers. The relative orientation of these substituents gives rise to diastereomers (e.g., cis/trans isomers).
Furthermore, the fixed spatial orientation of the two rings relative to each other can result in axial and equatorial positions for substituents on the cyclohexane ring, similar to monosubstituted cyclohexanes. msu.edu The interplay between the configuration of stereocenters and the conformational preferences of the rings is a key aspect of the stereochemistry of substituted this compound derivatives.
Conformational Dynamics and Energetics of this compound and Related Derivatives
The conformational flexibility of this compound is primarily dictated by the larger six-membered cyclohexanone ring, while the five-membered cyclopentane ring exhibits a lesser degree of puckering.
The cyclohexanone ring in this compound predominantly adopts a chair conformation to minimize angle and torsional strain. masterorganicchemistry.com However, due to the presence of the spiro-fused cyclopentane ring, the chair conformation is somewhat distorted compared to a simple cyclohexane ring. The cyclopentane ring itself is not planar and typically exists in an envelope or twist conformation to relieve torsional strain. libretexts.org
The interconversion between different conformations, particularly the ring-flipping of the cyclohexanone moiety, is a dynamic process. This inversion leads to the interchange of axial and equatorial positions of any substituents on the cyclohexane ring. The energy barrier for this ring inversion is influenced by the steric bulk of the cyclopentane ring and any other substituents present.
The conformational equilibrium of this compound and its derivatives is influenced by a combination of steric and electronic factors. Steric interactions, such as 1,3-diaxial interactions, play a significant role in determining the preferred conformation. msu.edu Substituents on the cyclohexanone ring will generally favor an equatorial position to minimize steric hindrance.
Electronic effects, particularly those involving the ketone group, also influence the conformational preferences. The carbonyl group can affect the electron distribution and geometry of the ring. For example, in some substituted spiro systems, electrostatic interactions can impact the axial/equatorial relative stability of conformers. cdnsciencepub.com
The surrounding solvent can have a notable impact on the conformational equilibrium of polar molecules like this compound. The polarity of the solvent can influence the relative stability of different conformers. cdnsciencepub.comrsc.org In polar solvents, conformers with a larger dipole moment may be stabilized to a greater extent.
Studies on related substituted spirodecanes have shown that the amount of axial or equatorial orientation can change with the polarity of the solvent. cdnsciencepub.com For instance, for certain substituents, an increase in solvent polarity can lead to an increase in the population of the axial conformer. cdnsciencepub.com This is often analyzed using models like the Self-Consistent-Reaction-Field (SCRF) model to understand the role of solute-solvent interactions. cdnsciencepub.com The solvation energy, which is the energy change associated with dissolving a solute in a solvent, can be a determining factor in the conformational preferences in solution. rsc.org
Methodological Advancements in the Synthesis of Spiro 4.5 Decan 7 One
Retrosynthetic Analysis and Strategic Disconnections for Spiro[4.5]decan-7-one
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the key challenge lies in the construction of the spirocyclic junction. Strategic disconnections can be envisioned that simplify the target molecule into more readily available starting materials.
One common strategy involves disconnecting the bonds adjacent to the spirocyclic carbon. This can lead to two main approaches:
Type I Disconnection: Breaking one of the C-C bonds of the cyclopentane (B165970) ring attached to the spirocenter. This approach often leads to a cyclohexanone (B45756) derivative with a side chain that can be cyclized to form the five-membered ring.
Type II Disconnection: Breaking one of the C-C bonds of the cyclohexane (B81311) ring attached to the spirocenter. This would involve a cyclopentanone (B42830) precursor with a side chain destined to form the six-membered ring.
A further disconnection strategy involves the simultaneous formation of two bonds, as is often the case in cycloaddition reactions. For instance, a [3+2] cycloaddition approach can be a powerful tool for the construction of the five-membered ring onto a pre-existing six-membered ring precursor.
These retrosynthetic strategies guide the selection of appropriate synthetic methodologies for the construction of the this compound scaffold.
Establishment of the Spirocyclic Core
The construction of the spirocyclic core of this compound can be achieved through various synthetic methods, each with its own advantages and limitations.
Organometallic reagents have proven to be highly effective in the construction of spirocyclic systems. One notable method involves the use of organobis(cuprates) for spiroannelation. While the direct synthesis of this compound using this method is not explicitly detailed in the provided search results, a closely related derivative, 9,9-dimethylthis compound, has been synthesized with high efficiency. This approach utilizes the reaction of a 3-halocycloalk-2-enone with an organobis(cuprate) reagent prepared from an organodilithium reagent and copper thiophenoxide. researchgate.net This method is particularly advantageous due to its high yields and the ability to form the spirocyclic core in a single step.
The general applicability of this method to various halocyclopentenones and halocyclohexenones suggests its potential for the synthesis of the parent this compound. researchgate.net The choice of the organodilithium reagent and the reaction conditions are critical for the success of this spiroannelation.
| Starting Material | Reagent | Product | Yield | Reference |
| 3-chloro-5,5-dimethylcyclohex-2-enone | 1,4-bis(CuSPhLi)butane | 9,9-dimethylthis compound | 96% | researchgate.net |
Intramolecular cycloaddition reactions provide a powerful and stereocontrolled method for the synthesis of complex cyclic systems, including spirocycles. The intramolecular [2+2] photochemical cycloaddition of a cyclopentenone derivative bearing an alkene tether has been successfully employed in the synthesis of spiro[4.5]decanones. acs.org This approach involves the irradiation of a suitable precursor, leading to the formation of a bicyclo[3.2.0]heptane intermediate, which can then be transformed into the desired spiro[4.5]decane skeleton.
Rearrangement processes can also be utilized to construct the spiro[4.5]decane framework. For instance, a tandem Prins/pinacol rearrangement has been developed for the synthesis of oxaspiro[4.5]decan-1-ones, demonstrating the potential of rearrangement cascades in spirocycle synthesis. rsc.org While not directly applied to this compound, these methodologies highlight the versatility of rearrangement reactions in constructing spirocyclic systems.
Cascade and multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. A novel, organobase-catalyzed and highly chemoselective Michael-Michael-acetalization cascade has been developed for the synthesis of 1,3-indandione-fused spiro[4.5]decane scaffolds. acs.org This method provides a broad range of products in good yields with excellent diastereocontrol.
Furthermore, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed for the construction of spiro[4.5]decanes and 7-azaspiro[4.5]decanes. researchgate.net These examples underscore the power of cascade reactions in rapidly assembling the spiro[4.5]decane core. Multicomponent reactions, which involve the combination of three or more starting materials in a single reaction, have also been explored for the synthesis of spiro compounds. rsc.org
Enantioselective Synthesis of Chiral this compound Scaffolds
The development of enantioselective methods for the synthesis of chiral spirocycles is of great importance, as many biologically active spiro compounds exist as single enantiomers.
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. rsc.org Various chiral catalysts, including metal complexes and organocatalysts, have been employed to control the stereochemistry of the spirocyclization process.
An asymmetric total synthesis of the fragrant spiro[4.5]decane sesquiterpene (-)-β-vetivone has been achieved via an enantiomerically pure vinylic sulfoxide. acs.org This approach demonstrates the use of chiral auxiliaries to induce asymmetry in the construction of the spiro[4.5]decane skeleton.
More recently, organocatalysis has gained significant attention for the enantioselective synthesis of spiro compounds. rsc.org Chiral phosphoric acids, amines, and bifunctional thioureas have been successfully used as catalysts in various asymmetric transformations to afford enantioenriched spirocycles. For example, a synergistic approach using photocatalysis and organocatalysis has been developed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com Although this example does not produce this compound directly, it highlights the potential of combining different catalytic modes to achieve high levels of stereocontrol in the synthesis of spiro[4.5]decane derivatives.
| Reaction Type | Catalyst/Chiral Auxiliary | Product | Stereoselectivity | Reference |
| Asymmetric total synthesis | Enantiomerically pure vinylic sulfoxide | (-)-β-vetivone | High | acs.org |
| [3+2] Cycloaddition | BINOL-derived phosphoric acid | 2-amino-spiro[4.5]decane-6-ones | up to 99:1 dr | mdpi.com |
Diastereoselective Methodologies in Spiro[4.5]decanone Synthesis
Achieving high diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters. Several powerful methodologies have been developed to construct the spiro[4.5]decanone skeleton with excellent control over its stereochemistry.
One prominent strategy is the Claisen rearrangement of 4-substituted bicyclic dihydropyrans. This thermal rearrangement proceeds in a highly stereoselective manner, effectively transmitting the asymmetry from the dihydropyran precursor to the resulting spiro[4.5]decane product. thieme-connect.comthieme-connect.com For instance, the rearrangement of a sterically congested dihydropyran bearing all the necessary substituents has been used to afford a fully functionalized spiro[4.5]decane in a single step as a single diastereomer. researchgate.net This approach has been successfully applied in the total synthesis of sesquiterpenes like gleenol (B1239691) and axenol. researchgate.netnih.gov The reaction of a tert-butyldimethylsilyl (TBDMS) ether of a bicyclic dihydropyran yielded the corresponding spiro[4.5]decane with greater than 95% diastereomeric excess. thieme-connect.com
The Nazarov cyclization , a 4π-electrocyclic ring closure of divinyl ketones, has also been employed for the synthesis of spiro[4.5]decanones. researchgate.netwikipedia.org Lewis acid-promoted Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketone is a known method for creating the spiro[4.5]decane skeleton. researchgate.net Recent advancements include a NaH-promoted domino reaction between an azadiene and a Nazarov reagent, which proceeds via a [4+2] cycloaddition to give spiro[4.5]decane derivatives in good yields and with high diastereoselectivity. researchgate.net
Furthermore, a synergistic approach combining photocatalysis and organocatalysis has led to a highly diastereoselective [3+2] cycloaddition reaction. mdpi.comresearchgate.net The reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, using a BINOL-derived phosphoric acid as a catalyst, produces 2-amino-spiro[4.5]decane-6-ones with diastereoselectivity as high as 99:1. mdpi.comresearchgate.net This method is noted for its mild, metal-free conditions and high atom economy. mdpi.com
Other notable diastereoselective methods include organobase-catalyzed Michael-Michael-acetalization cascades and N-acyliminium spirocyclization, which produces 1-azaspiro[4.5]-7-decen-2-ones as a single diastereomer. clockss.orgntnu.edu.tw
| Methodology | Key Features | Reported Diastereoselectivity | Reference |
|---|---|---|---|
| Claisen Rearrangement | Thermal rearrangement of 4-substituted bicyclic dihydropyrans. | >95% dr | thieme-connect.com |
| Photocatalysis/Organocatalysis | [3+2] cycloaddition of cyclopropylamines with olefins. | Up to 99:1 dr | mdpi.com |
| Nazarov Cyclization | Domino reaction of azadienes with Nazarov reagent. | High diastereoselectivity | researchgate.net |
| N-Acyliminium Spirocyclization | Cyclization of γ-pentenyl-γ-hydroxylactams. | Single diastereomer | clockss.org |
Synthesis of this compound Derivatives and Analogs
The ketone at the C7 position of the spiro[4.5]decane framework serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
A key transformation at this position is diastereoselective reduction . For example, in the total synthesis of gleenol and axenol, the ketone of a spiro[4.5]decane intermediate was reduced under Birch conditions (using lithium in liquid ammonia) to install the C7 hydroxyl group with high stereocontrol. researchgate.netnih.gov This step is crucial for establishing the correct stereochemistry found in the natural products.
Beyond reduction, the ketone can undergo a wide range of standard carbonyl reactions. These include nucleophilic additions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, Wittig-type olefination reactions to introduce exocyclic double bonds, and reductive amination to install nitrogen-containing substituents. Such functionalizations are pivotal in creating analogs of natural products and exploring structure-activity relationships.
Replacing one or more carbon atoms of the spiro[4.5]decane framework with heteroatoms such as nitrogen, oxygen, or sulfur leads to heterocyclic analogs with potentially novel biological and chemical properties.
Nitrogen-containing spiro[4.5]decanes (Azaspirocycles): Several methods have been developed for the synthesis of azaspiro[4.5]decanes. An N-acyliminium spirocyclization strategy has been used to produce N-alkyl-1-azaspiro[4.5]-7-decen-2-ones as single diastereomers. clockss.org Another approach involves the addition of allylmagnesium bromide to an ω-bromonitrile derived from D-xylose, followed by intramolecular displacement and subsequent ring-closing metathesis to form polyhydroxylated azaspiro[4.5]decanes. acs.org Palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes has also been reported as a method to transform anilines into 1-azaspiro[4.5]decanes. researchgate.net Furthermore, 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized as potential inhibitors of the mitochondrial permeability transition pore. nih.gov
Oxygen-containing spiro[4.5]decanes (Oxaspirocycles): Oxaspiro[4.5]decanes can be synthesized through various routes. A Lewis acid-catalyzed Prins/pinacol cascade process has been developed to create 7-substituted-8-oxaspiro[4.5]decan-1-ones with excellent selectivity. rsc.org General syntheses of 1-oxaspiro[4.5]decan-2-ones and the fully reduced 1-oxaspiro[4.5]decanes have been achieved from 5-methylene-2(5H)-furanone via Diels-Alder reactions followed by further transformations. acs.orguab.cat Additionally, a one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons has been reported, which involves the ring-opening of benzo[c]oxepines. acs.org
Sulfur- and Multi-heteroatom-containing spiro[4.5]decanes: The introduction of sulfur, often in combination with other heteroatoms, has also been explored. The reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols yields a novel spiro system: 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones. researchgate.net Additionally, 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists. nih.govunimore.it
| Heteroatom(s) | Resulting Scaffold | Synthetic Method | Reference |
|---|---|---|---|
| Nitrogen (N) | 1-Azaspiro[4.5]-7-decen-2-one | N-Acyliminium spirocyclization | clockss.org |
| Oxygen (O) | 8-Oxaspiro[4.5]decan-1-one | Tandem Prins/pinacol reaction | rsc.org |
| Oxygen (O) | 1-Oxaspiro[4.5]decan-2-one | Diels-Alder of 5-methylene-2(5H)-furanone | acs.org |
| Oxygen (O), Sulfur (S), Nitrogen (N) | 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide | Reaction of a keto sulfone with N-alkylaminoethanols | researchgate.net |
| Oxygen (O), Sulfur (S) | 1-Oxa-4-thiaspiro[4.5]decane | Reaction with 3-mercaptopropane-1,2-diol | unimore.it |
Controlling the placement and orientation of substituents on the spiro[4.5]decane framework is essential for the synthesis of specific natural products and their analogs. Methodologies that establish both regio- and stereoselectivity are therefore highly valuable.
The Claisen rearrangement of appropriately substituted bicyclic dihydropyrans is a powerful tool for establishing multiple stereocenters with a defined substitution pattern in a single step. researchgate.net This has been a key strategy in the total synthesis of axane sesquiterpenes, allowing for the construction of a multi-functionalized spiro[4.5]decane with excellent stereocontrol. researchgate.netnih.gov
The installation of specific alkyl groups at defined positions has also been addressed. For example, a notable challenge in the synthesis of gleenol and axenol was the introduction of the C7 isopropyl group. researchgate.net Instead of a direct alkylation approach, which could lead to issues with regioselectivity and stereoselectivity, this was achieved via a ketene (B1206846) dithioacetal intermediate, ensuring the correct placement and subsequent transformation to the desired isopropyl substituent. researchgate.netnih.gov Such strategies are critical for overcoming the inherent reactivity challenges of complex intermediates and achieving the desired substitution pattern.
Reaction Mechanisms and Reactivity Profiles of Spiro 4.5 Decan 7 One
Transformations of the Ketone Functionality
The carbonyl group in Spiro[4.5]decan-7-one is the primary site of chemical reactivity, undergoing a variety of transformations typical of ketones.
Nucleophilic Addition Reactions: Scope and Selectivity
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of this compound. The approach of the nucleophile to the spirocyclic ketone can be influenced by the steric hindrance imposed by the fused ring system, potentially leading to diastereoselective outcomes.
Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to the ketone functionality of this compound is a key method for forming new carbon-carbon bonds. These reactions proceed through a nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation, to yield tertiary alcohols. The stereoselectivity of these additions is of significant interest. For instance, in a related compound, 1-oxa-4-thiathis compound, the reaction with phenyllithium (B1222949) (PhLi) produces two diastereomeric alcohols. nih.gov Notably, the diastereoselectivity is significantly higher when phenylmagnesium bromide (PhMgBr) is used, with an even greater effect observed when the solvent system is a 2:1 mixture of diethyl ether and hexane, resulting in a 14:1 diastereomeric ratio. nih.gov While this study was not on this compound itself, it highlights the potential for achieving high diastereoselectivity in nucleophilic additions to this class of spirocyclic ketones.
Hydride Reduction: The reduction of the ketone in this compound to a secondary alcohol can be achieved using complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the carbonyl carbon. The approach of the hydride can be sterically hindered, leading to the preferential formation of one diastereomer of Spiro[4.5]decan-7-ol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.
Below is an interactive data table summarizing the expected outcomes of these nucleophilic addition reactions.
| Reagent Type | Specific Reagent | Product Type | Potential for Selectivity |
| Organometallic | Grignard Reagents (e.g., CH₃MgBr) | Tertiary Alcohol | Diastereoselective |
| Organometallic | Organolithium Reagents (e.g., n-BuLi) | Tertiary Alcohol | Diastereoselective |
| Hydride Reducing Agent | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Diastereoselective |
| Hydride Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Diastereoselective |
Condensation and Related Carbonyl Transformations
This compound, possessing α-hydrogens, is a suitable substrate for various condensation reactions, which are pivotal in forming larger molecular architectures.
Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo self-condensation or a crossed aldol condensation with another enolizable carbonyl compound. This reaction involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl group of another molecule to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone.
Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base. The product is typically an α,β-unsaturated dicarbonyl compound or a related derivative.
Wittig Reaction: The ketone of this compound can be converted to an alkene through the Wittig reaction. researchgate.netCurrent time information in Le Flore County, US. This involves the reaction with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-carbon double bond. The nature of the ylide can influence the stereochemistry of the resulting alkene.
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation. rsc.orgambeed.compitt.edumdpi.comresearchgate.net this compound could theoretically act as the Michael donor, where its enolate adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-diketone would then undergo an intramolecular aldol condensation to form a new six-membered ring, leading to a more complex polycyclic system.
Rearrangement and Ring Transformation Pathways of the Spiro[4.5]decane Core
The spiro[4.5]decane framework can undergo skeletal rearrangements, often initiated by the formation of a carbocation intermediate adjacent to the spiro center. A prominent example is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl group to a neighboring carbocation. pitt.edunih.govresearchgate.net
In the context of this compound, such rearrangements would typically occur after the conversion of the ketone to an alcohol, followed by acid-catalyzed dehydration to form a carbocation. For instance, the treatment of 7,8-benzo- and 7,8-thieno-fused spiro[4.5]decan-6-ols with p-toluenesulfonic acid has been shown to induce a Wagner-Meerwein rearrangement, resulting in a condensed three-ring system. researchgate.net This suggests that a similar pathway could be accessible for derivatives of this compound. The migration of one of the carbon atoms of the cyclopentane (B165970) ring to the adjacent carbocation in the cyclohexane (B81311) ring would lead to a ring expansion of the cyclopentane to a cyclohexane and the formation of a fused bicyclic system.
Other synthetic strategies for constructing the spiro[4.5]decane skeleton, such as the Claisen rearrangement of bicyclic dihydropyrans and the Eschenmoser rearrangement, also point to the versatility of this ring system in undergoing transformations. ambeed.comresearchgate.net
Detailed Mechanistic Studies of this compound Reactions
Experimental Probing of Reaction Intermediates
Detailed experimental studies focused on the direct probing and characterization of reaction intermediates in reactions involving this compound are not extensively reported in the available literature. The elucidation of reaction mechanisms for this specific compound often relies on the analysis of final products, stereochemical outcomes, and analogies to well-established mechanisms for other ketones. The transient nature of intermediates such as enolates, tetrahedral intermediates in nucleophilic additions, and carbocations in rearrangements makes their direct observation challenging.
Computational Mechanistic Elucidation (e.g., DFT Studies)
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms. In the context of the synthesis of spiro[4.5]decane derivatives, DFT calculations have been employed to verify proposed reaction mechanisms and to understand the origins of observed diastereoselectivity. For instance, in a NaH-promoted domino reaction to form spiro[4.5]decane derivatives, DFT calculations were performed to support the proposed [4+2] cycloaddition mechanism. While these studies focus on the formation of the spiro[4.5]decane skeleton rather than the reactivity of this compound itself, they demonstrate the utility of computational chemistry in understanding the intricacies of reactions involving this structural motif. Such computational approaches could be applied to model the transition states of nucleophilic additions to this compound to predict and explain stereochemical outcomes, or to map the potential energy surfaces of rearrangement pathways.
Advanced Spectroscopic and Crystallographic Characterization of Spiro 4.5 Decan 7 One
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For Spiro[4.5]decan-7-one, a combination of one-dimensional and two-dimensional NMR techniques provides a detailed picture of its structure.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound would be expected to show a series of multiplets in the aliphatic region, corresponding to the methylene (B1212753) protons of the cyclopentane (B165970) and cyclohexane (B81311) rings. The protons alpha to the carbonyl group in the cyclohexane ring are expected to be deshielded and appear at a lower field compared to the other methylene protons.
The ¹³C NMR spectrum provides information on the number of distinct carbon environments. For this compound, ten unique carbon signals would be anticipated. The most downfield signal would correspond to the carbonyl carbon, typically appearing in the range of 200-220 ppm for a cyclic ketone. The spiro carbon, being a quaternary center, would also have a characteristic chemical shift. The remaining signals would correspond to the methylene carbons of the two rings.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C7) | ~210 |
| Spiro (C5) | ~40-50 |
| CH₂ (Cyclohexane) | 20-40 |
| CH₂ (Cyclopentane) | 20-40 |
Note: These are predicted values and actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would allow for the tracing of the proton networks within the cyclopentane and cyclohexane rings, helping to assign the multiplets in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary carbons, such as the spiro carbon and the carbonyl carbon, and for piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry of the molecule, for instance, the orientation of the two rings with respect to each other.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound, as well as for gaining structural information through the analysis of its fragmentation pattern.
For this compound (C₁₀H₁₆O), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula. The nominal mass of the molecular ion [M]⁺ would be 152 g/mol .
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern of cyclic ketones is often characterized by α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. For this compound, characteristic fragmentation pathways would involve the loss of small neutral molecules such as CO, C₂H₄ (ethene), and C₃H₆ (propene) from the molecular ion. The analysis of these fragment ions provides valuable information for confirming the structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 152 | [M]⁺ |
| 124 | [M - CO]⁺ |
| 124 | [M - C₂H₄]⁺ |
| 110 | [M - C₃H₆]⁺ |
Note: These are predicted fragments and their relative intensities would depend on the ionization conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. For a six-membered cyclic ketone, this band is typically observed in the region of 1715-1725 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp³-hybridized carbons of the rings, typically appearing just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various C-C stretching and C-H bending vibrations, which are unique to the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch | 1715 - 1725 | Strong, Sharp |
| C-H Stretch (sp³) | 2850 - 2960 | Medium to Strong |
| CH₂ Bend | ~1465 | Medium |
X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration
While spectroscopic methods provide valuable information about the connectivity and local environment of atoms in a molecule, single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the absolute configuration in the solid state.
To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. This analysis would yield a three-dimensional electron density map from which the positions of all non-hydrogen atoms can be determined.
The data obtained from X-ray crystallography would provide:
Confirmation of the spirocyclic structure: Unambiguously confirming the connectivity of the two rings through a single spiro carbon.
Precise bond lengths and angles: Providing detailed geometric parameters for the entire molecule.
Conformation of the rings: Determining the preferred conformation of the cyclopentane and cyclohexane rings in the solid state (e.g., chair, boat, or twist-boat for the cyclohexane ring).
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice and identifying any significant intermolecular forces.
Absolute configuration: For a chiral crystal, the analysis can determine the absolute stereochemistry of the molecule.
Theoretical and Computational Investigations of Spiro 4.5 Decan 7 One
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and stability of molecules from first principles, without the need for empirical parameters. Ab initio methods, such as Hartree-Fock (HF), are based on the direct solution of the Schrödinger equation with certain approximations. DFT, a more common and often more efficient method, calculates the electron density of a system to determine its energy and other properties.
For a molecule like Spiro[4.5]decan-7-one, these calculations would typically be employed to:
Optimize the molecular geometry: To find the most stable three-dimensional arrangement of atoms.
Calculate electronic properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Determine molecular electrostatic potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Analyze vibrational frequencies: To predict the infrared (IR) spectrum of the molecule and to confirm that an optimized geometry corresponds to a true energy minimum.
| Property | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| Total Energy | -465.123 Hartrees | Indicates the overall stability of the molecule. |
| HOMO Energy | -6.54 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | +1.23 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.77 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.89 Debye | Indicates the overall polarity of the molecule. |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The non-planar and conformationally flexible nature of the two rings in this compound makes understanding its three-dimensional structure and dynamics crucial. Molecular modeling and, in particular, molecular dynamics (MD) simulations are the primary tools for exploring the conformational landscape of such molecules.
MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This provides a detailed picture of how the molecule moves, flexes, and changes its shape. For this compound, MD simulations would be used to:
Identify stable conformers: The spirocyclic system can exist in several low-energy conformations, such as chair and boat forms for the cyclohexane (B81311) ring. MD can explore these different arrangements and identify the most populated ones.
Determine the energy barriers between conformers: By simulating the transitions between different conformations, it is possible to calculate the energy required for these changes, which influences the molecule's dynamic behavior.
Analyze the effect of solvent: MD simulations can include solvent molecules to understand how the environment affects the conformational preferences of this compound.
A hypothetical representation of the relative energies of different conformers of this compound that could be obtained from such simulations is provided below.
| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Key Structural Feature |
|---|---|---|
| Chair-Twist | 0.00 | Most stable conformation |
| Boat-Twist | 5.3 | Higher energy conformation |
| Chair-Chair | 7.8 | Transition state between other conformers |
Prediction of Reactivity and Selectivity via Computational Chemistry
Computational chemistry provides powerful tools to predict how and where a molecule is likely to react. For this compound, which contains a ketone functional group, these methods can predict its reactivity towards nucleophiles and electrophiles.
Key computational approaches include:
Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict the site of electrophilic and nucleophilic attack, respectively. For a ketone, the LUMO is typically centered on the carbonyl carbon, indicating that this is the primary site for nucleophilic attack.
Calculation of Reaction Pathways: By modeling the transition states of potential reactions, chemists can calculate the activation energies and determine the most likely reaction pathway. This is crucial for predicting the stereoselectivity of reactions, an important consideration for spirocyclic compounds.
Natural Bond Orbital (NBO) Analysis: This method provides information about the charge distribution within the molecule, highlighting the most electrophilic and nucleophilic sites with greater detail than MEP analysis alone.
For instance, in the context of designing inhibitors for enzymes like prolyl hydroxylases from spiro[4.5]decanone templates, computational methods can be used to predict the binding affinity and selectivity of different derivatives. rsc.org
Application of Quantitative Structure-Property Relationships (QSPR) in Spiro[4.5]decanone Series
Quantitative Structure-Property Relationships (QSPR) are computational models that aim to predict the properties of molecules based on their chemical structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an experimentally measured property.
While no specific QSPR studies on a series of this compound derivatives were found, this methodology is highly applicable to this class of compounds. A hypothetical QSPR study on a series of spiro[4.5]decanone derivatives might aim to predict a property like binding affinity to a particular receptor.
The general workflow for such a study would be:
Data Collection: Synthesize a series of this compound derivatives with varying substituents and measure their binding affinities.
Descriptor Calculation: For each molecule in the series, calculate a wide range of molecular descriptors using computational software.
Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the measured binding affinities.
Model Validation: Test the predictive power of the model on a set of molecules that were not used in the model building process.
A simplified, hypothetical QSPR equation could look like this:
Binding Affinity = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Dipole Moment) + C
Where logP (a measure of lipophilicity), Molecular Weight, and Dipole Moment are calculated descriptors, and C is a constant. Such a model could then be used to predict the binding affinity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Strategic Applications of Spiro 4.5 Decan 7 One in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate in Natural Product Total Syntheses
The inherent structural features of Spiro[4.5]decan-7-one make it an ideal starting point for the stereocontrolled synthesis of various natural products, particularly those containing a spiro[4.5]decane core. Its utility has been demonstrated in the synthesis of several classes of sesquiterpenes and other biologically active spirocarbocycles.
Synthesis of Spirovetivane Sesquiterpenes (e.g., β-vetivone)
The spirovetivane sesquiterpenes, constituents of vetiver oil, are prized for their distinctive and persistent fragrance. A key member of this family is β-vetivone, which possesses the characteristic spiro[4.5]decane skeleton. The structural elucidation of β-vetivone in 1967 revealed its spirocyclic nature, a significant correction from the previously proposed hydroazulene structure. baranlab.org This discovery spurred the development of synthetic routes to this class of compounds, with this compound and its derivatives often serving as crucial intermediates. Synthetic strategies frequently involve the elaboration of the spiro[4.5]decane core to introduce the necessary functional groups and stereocenters found in the natural product. baranlab.orgdrugfuture.com
Synthetic Approaches to Acorane Sesquiterpenes (e.g., Acorone (B159258), Acoradienes)
The acorane family of sesquiterpenes is characterized by a spiro[4.5]decane framework and includes compounds such as acorone and the acoradienes. nih.gov These natural products have been the subject of numerous synthetic efforts due to their interesting biological activities and challenging molecular architecture. rsc.org Synthetic strategies targeting acorane sesquiterpenes have utilized the spiro[4.5]decane system as a foundational element. acs.org For instance, a formal total synthesis of acorone and isoacorones has been developed, showcasing the construction of the spiro[4.5]decane ring system as a key step. epa.govsemanticscholar.org These syntheses often involve intricate chemical transformations to build the complex carbocyclic framework from simpler precursors.
Construction of Other Biologically Active Spirocarbocycles
Beyond the spirovetivane and acorane sesquiterpenes, the spiro[4.5]decane unit is a recurring motif in a variety of other biologically active natural products. The versatility of this compound as a synthetic intermediate extends to the construction of these diverse spirocarbocyclic structures. nih.gov For example, derivatives of spiro[4.5]decane have been identified in the methanolic seed extract of Foeniculum vulgare and have been investigated for their chemical composition. researchgate.net The development of synthetic methodologies to access these complex structures is an active area of research, with potential applications in drug discovery and materials science.
Building Block for Complex Heterocyclic and Polycyclic Structures
The utility of this compound is not limited to the synthesis of natural products. Its unique three-dimensional structure makes it an attractive scaffold for the design and synthesis of novel organic compounds with tailored properties.
Scaffold Design for Novel Organic Compounds
The spiro[4.5]decane framework provides a rigid and well-defined spatial arrangement of functional groups, which is a desirable feature in the design of new molecules for various applications, including medicinal chemistry and materials science. nih.gov The synthesis of novel diazaspiro[4.5]decan-1-one derivatives has been reported, and these compounds have been evaluated as potential chitin (B13524) synthase inhibitors and antifungal agents. nih.gov Furthermore, the development of one-step syntheses for diazaspiro[4.5]decane scaffolds highlights the ongoing efforts to create efficient methods for accessing these complex structures. nih.gov The inherent three-dimensionality of spirocyclic scaffolds is increasingly being recognized as a valuable attribute in drug discovery.
Precursors for Specialized Chemical Probes (e.g., tritium (B154650) labelled probes)
Chemical probes are essential tools for studying biological processes. The development of specialized probes often requires the synthesis of molecules with specific properties, such as the incorporation of a radiolabel for detection. While direct evidence of this compound being used as a precursor for tritium-labeled probes is not prevalent in the provided search results, the general principles of chemical probe design suggest that its stable scaffold could be amenable to such modifications. The synthesis of complex molecules often involves the introduction of isotopic labels at late stages, and the robust nature of the spiro[4.5]decane core could potentially withstand the conditions required for tritiation.
Integration into Medicinal Chemistry Lead Generation
The strategic incorporation of unique molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at discovering novel lead compounds with improved therapeutic profiles. This compound and its derivatives have emerged as valuable templates in lead generation campaigns due to their inherent three-dimensional structure, which offers a distinct advantage over flat, aromatic systems. bldpharm.comnih.gov The rigid, spirocyclic core allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets and enhancing properties such as potency and selectivity. nih.govnih.gov
The utility of the spiro[4.5]decanone framework is particularly evident in the development of enzyme inhibitors. Researchers have identified spiro[4.5]decanone-containing compounds as potent and selective inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, such as the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). rsc.org These enzymes are significant targets for diseases like anemia. In these studies, the spiro[4.5]decanone core serves as a versatile template for building compound libraries to explore structure-activity relationships (SAR). rsc.org
The lead generation process often involves the synthesis of a diverse library of analogues based on a core scaffold. The spiro[4.5]decanone moiety is amenable to chemical modification at various positions, allowing chemists to systematically alter the compound's properties to improve its drug-like characteristics. For instance, modifications can be made to the cyclopentane (B165970) or cyclohexane (B81311) rings to modulate lipophilicity, metabolic stability, and target engagement. bldpharm.comnih.gov
One notable application involves the discovery of inhibitors for Receptor Interacting Protein Kinase 1 (RIPK1), a key player in necroptosis and inflammation. Through structural optimization of a hit compound, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors. nih.gov This demonstrates how the spiro[4.5]decane scaffold can be adapted to generate lead compounds for different biological targets. Similarly, derivatives like 1-thia-4-azaspiro[4.5]decan-3-one have been identified as a versatile scaffold for developing antiviral agents, including inhibitors of human coronavirus replication. nih.gov
The table below summarizes examples of spiro[4.5]decane derivatives that have been investigated in lead generation contexts.
| Compound Class | Target | Therapeutic Area | Key Findings |
| Spiro[4.5]decanone derivatives | Prolyl Hydroxylase Domain (PHD) | Anemia, Ischemia | Identified as a useful template for generating potent and selective 2OG oxygenase inhibitors. rsc.org |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | RIPK1 Kinase | Inflammatory Diseases | Structural optimization led to potent inhibitors with significant anti-necroptotic effects. nih.gov |
| 1-Thia-4-azaspiro[4.5]decan-3-one derivatives | Coronavirus Replication Machinery | Antiviral | Scaffold identified as a versatile chemical structure for developing inhibitors of human coronavirus 229E. nih.gov |
By serving as a rigid, three-dimensional core, this compound and its heteroatom-containing analogues provide a robust platform for generating novel lead compounds. The ability to systematically modify the scaffold allows for the fine-tuning of pharmacological and pharmacokinetic properties, making it an attractive starting point for drug discovery programs targeting a range of diseases. bldpharm.comnih.gov
Future Directions and Emerging Research Frontiers in Spiro 4.5 Decan 7 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing spiro[4.5]decan-7-one and its derivatives is increasingly geared towards "green chemistry" principles, which prioritize waste reduction, energy efficiency, and the use of safer reagents and solvents. Researchers are moving beyond traditional multi-step, high-energy processes to develop more elegant and environmentally benign strategies.
A significant area of development is the use of domino reactions, which allow for the construction of complex spirocyclic systems in a single, efficient operation, thereby reducing waste and simplifying procedures. Multicomponent domino reactions, assisted by microwave irradiation and employing organocatalysts like ionic liquids in green solvents such as ethanol, represent a key sustainable approach. Another innovative technique is the implementation of telescoped flow processes. This method combines multiple reaction steps, such as ring-closing metathesis and hydrogenation, into a continuous sequence without isolating intermediates. This not only streamlines the synthesis but also significantly reduces catalyst and solvent usage, leading to a lower process mass intensity (PMI) and substantial cost savings.
Furthermore, methodologies that are inherently greener, such as those that are metal-free and achieve 100% atom conversion, are gaining prominence. An example is the synthesis of spiro[4.5]decane derivatives through synergistic photocatalysis and organocatalysis, which proceeds under mild conditions. The Matteson-type annulation, an iterative boron-homologation approach, also presents a novel and programmable route to construct diverse spirocycles from simple cyclic ketone precursors.
| Methodology | Key Features | Sustainability Aspect |
| Microwave-Assisted Domino Reactions | Knoevenagel/Michael/cyclization sequence; multicomponent. | Reduced reaction time, lower waste, use of green solvents. |
| Telescoped Flow Process | Combines ring-closing metathesis and hydrogenation without isolation. | Decreased catalyst/solvent use, enhanced throughput. |
| Synergistic Photocatalysis | Metal-free, combines photocatalysis and organocatalysis for cycloaddition. | Mild conditions, 100% atom economy. |
| Matteson-Type Annulation | Iterative boron-homologation from simple cyclic ketones. | High efficiency and tunability from simple precursors. |
Exploitation of New Catalytic Systems for this compound Formation
The discovery and application of novel catalytic systems are central to advancing the synthesis of this compound. Modern catalysis research offers powerful tools to control selectivity, enhance reaction rates, and enable previously inaccessible transformations under mild conditions.
Transition-metal catalysis remains a cornerstone for spirocycle synthesis. Palladium-catalyzed reactions, for instance, have been employed in the asymmetric synthesis of spiro[4.5]-1-one compounds and the formation of highly functionalized chiral spirocyclopentyl p-dienones. However, there is a growing emphasis on using more sustainable and earth-abundant metals, with iron(II)-catalyzed syntheses of polyfunctionalized cyclopentylamines emerging as a greener alternative.
Organocatalysis has surfaced as a powerful, metal-free alternative. Various small organic molecules can effectively catalyze the formation of spiro[4.5]decane frameworks with high stereoselectivity. Key examples include:
Iodine: Used as an efficient catalyst in pseudo four-component reactions to yield spiro heterobicyclic rings under solvent-free microwave conditions.
Phosphoric Acids: Chiral BINOL-derived phosphoric acids are used to catalyze [3+2] cycloaddition reactions, providing highly diastereoselective 2-amino-spiro[4.5]decane-6-ones.
Cinchona Alkaloids: These bifunctional primary amine catalysts are effective for the asymmetric spirocyclization of cyclic 2,4-dienones.
Ionic Liquids: 1-Methylimidazolium chloride has been used as an organocatalyst in multicomponent domino reactions.
A particularly exciting frontier is the combination of different catalytic modes. Synergistic catalysis, which merges organocatalysis with photocatalysis or transition-metal catalysis, is unlocking novel reaction pathways for constructing spirocycles with exceptional control over stereochemistry.
| Catalyst Type | Example(s) | Application in Spirocycle Formation |
| Transition Metal | Palladium (Pd), Iron (Fe) | Asymmetric synthesis, cycloadditions. |
| Simple Element | Iodine (I₂) | Solvent-free multicomponent reactions for spiro heterocycles. |
| Organocatalyst (Acid) | BINOL-derived Phosphoric Acid | Diastereoselective [3+2] cycloadditions. |
| Organocatalyst (Base) | Cinchona Alkaloids, Ionic Liquids | Asymmetric spirocyclization, domino reactions. |
| Synergistic Catalysis | Photocatalysis + Organocatalysis | Metal-free [3+2] cycloadditions under mild conditions. |
Elucidation of Undiscovered Reactivity Patterns and Transformation Pathways
While significant progress has been made in synthesizing the this compound core, future research will increasingly focus on its subsequent functionalization and the discovery of novel reactivity patterns. The inherent strain and unique three-dimensional geometry of the spirocyclic ketone offer opportunities for uncovering new chemical transformations.
Emerging synthetic strategies themselves provide insight into potential reactivity. For example, strain-release driven reactions, such as those involving azabicyclo[1.1.0]butyl ketones, demonstrate how harnessing the inherent energy of strained precursors can lead to the formation of complex spiro-azetidines containing a ketone moiety ready for further elaboration. Similarly, electrocyclic reactions like the Nazarov cyclization are being explored for the stereoselective synthesis of functionalized spirocyclic ketones.
Future research is expected to explore:
Post-synthesis Functionalization: Developing methods to selectively modify the this compound scaffold after its initial construction. This could involve stereoselective reductions of the ketone, alpha-functionalization, or ring-expansion reactions to access even more diverse molecular architectures.
Rearrangement Reactions: Exploring skeletal rearrangements, such as Claisen-type rearrangements of bicyclic precursors, as a powerful tool for the stereoselective synthesis of highly substituted spiro[4.5]decanes.
Photochemical Reactions: Investigating photochemical transformations, such as the Paternò–Büchi reaction between cyclic ketones and alkenes, to construct novel spirocyclic oxetanes that can serve as versatile intermediates.
Biocatalysis: Utilizing enzymes to perform selective transformations on the this compound core, offering unparalleled selectivity and sustainability. The enzymatic formation of spiroketals in nature suggests a rich area for future exploration.
By treating the this compound core not just as a synthetic target but as a starting point for further diversification, chemists can unlock new pathways to novel and medicinally relevant compounds.
Advanced Computational Design of Spiro[4.5]decanone-Based Architectures
In parallel with synthetic efforts, advanced computational chemistry is becoming an indispensable tool for accelerating research in this compound chemistry. In silico methods provide deep insights into reaction mechanisms, predict molecular properties, and guide the rational design of new functional molecules, saving significant time and resources in the laboratory.
Density Functional Theory (DFT) calculations are being employed to unravel the intricacies of complex reaction pathways. For instance, DFT studies have been used to verify the proposed mechanism of domino reactions that form spiro[4.5]decane derivatives and to analyze the origins of the observed high diastereoselectivity. Such computational insights are crucial for optimizing reaction conditions and developing more efficient catalysts.
In the realm of medicinal chemistry, molecular modeling and docking studies are vital for designing spiro[4.5]decanone-based architectures with specific biological activities. By simulating the interaction between a spiro[4.5]decane derivative and a biological target, such as an enzyme or receptor, researchers can predict binding affinity and rationalize structure-activity relationships (SAR). This approach has been successfully used to design potent and selective inhibitors for targets like prolyl hydroxylase domains and to develop novel 5-HT1A receptor agonists. These computational tools allow for the virtual screening of large libraries of spiro compounds and the prioritization of candidates for synthesis, significantly streamlining the drug discovery process.
| Computational Method | Application in Spiro[4.5]decanone Chemistry | Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; analysis of transition states. | Understanding of reactivity and stereoselectivity; catalyst optimization. |
| Molecular Docking | Simulating the binding of spiro-derivatives to biological targets (proteins). | Prediction of bioactivity; rationalization of SAR. |
| In Silico Screening | Virtual evaluation of large compound libraries for desired properties. | Identification of promising candidates for synthesis and testing. |
| Pharmacophore Modeling | Identifying key structural features required for biological activity. | Design of new derivatives with improved potency and selectivity. |
Q & A
Q. What are the primary synthetic routes for Spiro[4.5]decan-7-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves spirocyclic ketone formation via intramolecular cyclization or [4+2] cycloadditions. Key factors include solvent polarity (e.g., dichloromethane vs. THF), temperature control (room temp vs. reflux), and catalysts (e.g., Lewis acids like AlCl₃). Yield optimization requires GC-MS or HPLC monitoring to track intermediate stability .
- Data Consideration : Refer to retention time (RT) and peak area% data from chromatographic analyses to assess purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 236.35 for C₁₅H₂₄O₂) and fragmentation patterns .
- NMR : ¹³C NMR distinguishes spiro carbon environments, while ¹H NMR resolves methyl/isopropyl group coupling .
- X-ray Crystallography : Resolves stereochemistry and confirms bicyclic ring geometry.
Q. How can researchers address solubility challenges in biological assays involving this compound?
- Methodological Answer : Use co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) to enhance solubility. Validate via UV-Vis spectroscopy or dynamic light scattering (DLS) to ensure compound stability .
Advanced Research Questions
Q. What computational strategies predict this compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution at the carbonyl group. Compare HOMO-LUMO gaps to experimental kinetic data to validate predictions .
- Data Contradictions : Discrepancies between computational and experimental results may arise from solvent effects not accounted for in simulations .
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What statistical approaches resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to distinguish steric/electronic contributions. Cross-validate using bootstrapping to minimize overfitting .
Q. How do substituents at the 4-isopropyl position affect this compound’s thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere quantifies decomposition temperatures. Compare with DFT-calculated bond dissociation energies (BDEs) for mechanistic insights .
Interdisciplinary and Novel Applications
Q. What methodologies integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : Utilize post-synthetic modification (PSM) to graft the spirocyclic moiety onto MOF nodes. Characterize via BET surface area analysis and IR spectroscopy to confirm functionalization .
Q. How can machine learning models optimize reaction conditions for this compound derivatives?
Q. What ethical considerations arise when publishing preliminary bioactivity data for this compound?
- Methodological Answer : Disclose limitations (e.g., small sample sizes, in vitro-to-in vivo extrapolation uncertainties) transparently. Use pre-registration platforms (e.g., OSF) to avoid selective reporting bias .
Guidelines for Research Design
- Clarity and Focus : Frame questions to address specific gaps (e.g., "How does stereoelectronic effects influence ketone reactivity?") rather than broad inquiries .
- Reproducibility : Document raw data (e.g., NMR spectra, crystal coordinates) in repositories like Zenodo to meet FAIR principles .
- Interdisciplinary Rigor : Combine synthetic chemistry with computational modeling to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
